molecular formula C15H10ClNO3 B13954341 4-chloro-2-(3-nitrophenyl)-2H-chromene CAS No. 870105-52-5

4-chloro-2-(3-nitrophenyl)-2H-chromene

Cat. No.: B13954341
CAS No.: 870105-52-5
M. Wt: 287.70 g/mol
InChI Key: OOCAVRMIHCHICF-UHFFFAOYSA-N
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Description

4-Chloro-2-(3-nitrophenyl)-2H-chromene is a chemical compound provided For Research Use Only. It is not intended for diagnostic or therapeutic uses. This chromene derivative is of significant interest in medicinal chemistry and organic synthesis. Chromene scaffolds are widely studied for their potential biological activities. Specifically, research into analogous nitrophenyl-substituted chromenes has indicated potential value in developing inhibitors for specific biological targets . The structural motif of a chlorinated chromene ring linked to a nitrophenyl group makes this compound a versatile synthetic intermediate. It can be used in various cross-coupling reactions and as a precursor for the synthesis of more complex heterocyclic systems for pharmaceutical research and development. Researchers can utilize this compound to explore new chemical spaces in drug discovery programs. Handle with care in a controlled laboratory environment.

Properties

CAS No.

870105-52-5

Molecular Formula

C15H10ClNO3

Molecular Weight

287.70 g/mol

IUPAC Name

4-chloro-2-(3-nitrophenyl)-2H-chromene

InChI

InChI=1S/C15H10ClNO3/c16-13-9-15(20-14-7-2-1-6-12(13)14)10-4-3-5-11(8-10)17(18)19/h1-9,15H

InChI Key

OOCAVRMIHCHICF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(O2)C3=CC(=CC=C3)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Multi-Component Condensation Reactions

One common synthetic approach involves multi-component condensation reactions that efficiently assemble the chromene core from simpler precursors. A typical route uses:

  • 3-nitrobenzaldehyde (providing the 3-nitrophenyl moiety),
  • A suitable phenol derivative,
  • And malononitrile or related active methylene compounds.

This reaction is often conducted under basic conditions, sometimes employing eco-friendly solvents such as ionic liquids to enhance yield and reduce environmental impact. The reaction progress is monitored by thin-layer chromatography (TLC) to ensure completion. This method benefits from operational simplicity and good yields, making it practical for laboratory synthesis.

Wittig and Horner-Wadsworth-Emmons Reactions on 4-chloro-2H-chromene Intermediates

Advanced synthetic routes target the 4-chloro-2H-chromene scaffold as an intermediate, which can be functionalized further via Wittig or Horner-Wadsworth-Emmons reactions to introduce aryl or styryl substituents at position 3.

  • The starting materials are typically 2-aryl-4-chloro-2H-chromene-3-carbaldehydes .
  • Wittig reactions with aromatic ylides yield (Z)-2-aryl-4-chloro-3-styryl-2H-chromenes with good stereoselectivity.
  • Reaction conditions are optimized to minimize by-products and maximize yields, with reaction temperatures around 130 °C and controlled base amounts.

Though this method is more complex, it allows for precise structural modifications on the chromene ring, potentially enabling the synthesis of 4-chloro-2-(3-nitrophenyl)-2H-chromene derivatives by suitable choice of aryl groups.

Bis(trichloromethyl)carbonate (BTC)-Mediated Cyclization of o-Hydroxychalcones

A patented method describes the preparation of 4-chloro-2H-chromene derivatives, including nitrophenyl-substituted analogs, via a cyclization reaction of substituted o-hydroxychalcones using bis(trichloromethyl)carbonate (BTC) and N,N-dimethylformamide (DMF) as reagents.

  • The process involves reacting BTC and DMF in an organic solvent at 0–5 °C.
  • Then, the substituted o-hydroxychalcone (bearing the 3-nitrophenyl group) is added at 0–5 °C and stirred for 0.5–2 hours.
  • The temperature is then raised to 60–90 °C for 4–8 hours to complete the cyclization.
  • After reaction completion, the mixture is hydrolyzed with ice, and the product is extracted, washed, dried, and purified by column chromatography.
  • This method avoids phosphorus-containing reagents, reduces DMF usage, and achieves high yields (~90% reported for related chromene derivatives).

Typical reaction conditions and yields are summarized below:

Step Conditions Notes
BTC and DMF reaction 0–5 °C, 1 hour In toluene or similar solvent
Addition of o-hydroxychalcone 0–5 °C, 0.5–2 hours Stirring under cooling
Cyclization 75–85 °C, 4–8 hours Monitored by TLC
Work-up Ice hydrolysis, extraction, drying Purification by column chromatography
Yield Up to 90% High purity product

This method is industrially attractive due to mild conditions, high yield, and reduced environmental impact.

Synthesis via β-Nitrostyrene and Salicylaldehyde Condensation

Another synthetic route for nitro-substituted chromenes involves the condensation of β-nitrostyrene derivatives with salicylaldehyde in the presence of a base catalyst such as DABCO (1,4-diazabicyclo[2.2.2]octane).

  • The reaction is carried out in acetonitrile at 40 °C.
  • After completion, the reaction mixture is subjected to liquid-liquid extraction, drying, and solvent removal.
  • The product precipitates upon slow addition of water and is isolated by filtration.
  • The structure is confirmed by melting point and spectroscopic methods (FT-IR, ^1H NMR, ^13C NMR).

While this method is more general for nitrochromenes, it can be adapted to prepare 4-chloro-2-(3-nitrophenyl)-2H-chromene by using appropriately substituted β-nitrostyrene and salicylaldehyde derivatives.

Preparation of 4-chloro-2-nitrophenol as a Key Intermediate

The synthesis of 4-chloro-2-(3-nitrophenyl)-2H-chromene often requires 4-chloro-2-nitrophenol or related phenolic intermediates.

  • Industrial methods involve hydrolysis of 2,5-dichloronitrobenzene with sodium hydroxide under pressurized steam at 142–148 °C.
  • The reaction mixture is then crystallized, neutralized with hydrochloric acid, filtered, and dried to obtain high-purity 4-chloro-2-nitrophenol.
  • Activated carbon treatment is used to improve purity.
  • This intermediate can then be used in subsequent condensation or cyclization reactions to form the chromene ring.

Comparative Summary of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages Limitations
Multi-component condensation 3-nitrobenzaldehyde, malononitrile, phenol Basic medium, ionic liquids, RT Moderate to high Simple, eco-friendly solvents May require optimization for purity
Wittig/Horner-Wadsworth-Emmons on aldehydes 2-aryl-4-chloro-2H-chromene-3-carbaldehydes, ylides ~130 °C, base control 60–84 High stereoselectivity Multi-step, requires intermediate
BTC-mediated cyclization of o-hydroxychalcones BTC, DMF, substituted o-hydroxychalcone 0–5 °C then 75–85 °C, 4–8 h Up to 90 High yield, mild conditions, scalable Requires BTC and DMF handling
β-Nitrostyrene and salicylaldehyde condensation β-nitrostyrene, salicylaldehyde, DABCO 40 °C, acetonitrile, several hours Moderate Straightforward, spectroscopic confirmation May not be specific for chloro derivatives
Hydrolysis and crystallization of 4-chloro-2-nitrophenol 2,5-dichloronitrobenzene, NaOH, HCl 142–148 °C, pressurized steam High purity Industrial scale, pure intermediate Harsh conditions, multi-step

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-(3-nitrophenyl)-2H-chromene can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with palladium on carbon or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: The major product would be the corresponding nitroso or nitro derivative.

    Reduction: The major product would be the corresponding amine derivative.

    Substitution: The major products would be the substituted derivatives, such as amino or thiol-substituted chromenes.

Scientific Research Applications

4-chloro-2-(3-nitrophenyl)-2H-chromene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to other biologically active chromenes.

    Industry: It may be used in the development of new materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of 4-chloro-2-(3-nitrophenyl)-2H-chromene is not fully understood, but it is believed to interact with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to potential antimicrobial or anticancer effects. The chromene core may also interact with enzymes or receptors, modulating their activity and leading to biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The structural and functional properties of 4-chloro-2-(3-nitrophenyl)-2H-chromene are influenced by substituent positions and electronic effects. Key analogues include:

Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
4-Chloro-2-(3-nitrophenyl)-2H-chromene 4-Cl, 2-(3-nitrophenyl) C₁₅H₁₀ClNO₃ 295.70 High electrophilicity due to nitro group; potential bioactivity
(E)-4-Chloro-2-(4-nitrophenyl)-2H-chromene 4-Cl, 2-(4-nitrophenyl) C₁₅H₁₀ClNO₃ 295.70 Isomeric nitro position alters electronic density and steric interactions
3-Bromo-4-phenyl-2H-chromene 3-Br, 4-Ph C₁₅H₁₁BrO 299.15 Bromine increases molecular weight; distinct crystallographic packing
2-(4-Methoxyphenyl)-3-nitro-2H-chromene 2-(4-MeO-Ph), 3-NO₂ C₁₆H₁₃NO₄ 283.28 Methoxy group enhances solubility; nitro at 3-position enables conjugation
4-Chloro-2-(2-chloro-6-fluorophenyl)-2H-chromene 4-Cl, 2-(2-Cl-6-F-Ph) C₁₅H₉Cl₂FO 295.14 Halogen diversity affects lipophilicity and binding interactions

Key Observations :

  • Nitro Position : The 3-nitrophenyl group in the target compound contrasts with 4-nitrophenyl analogues (e.g., ), where para-substitution may enhance resonance stabilization but reduce steric hindrance .
  • Halogen Effects : Chlorine at position 4 (target compound) versus bromine at position 3 () alters electronic withdrawal and molecular volume, impacting reactivity and crystal packing .
  • Functional Groups : Methoxy or trifluoromethyl groups (e.g., ) improve solubility or metabolic stability compared to nitro-substituted derivatives .

Comparison with Analogues :

  • 4-Nitrophenyl Derivatives : Synthesized via nucleophilic aromatic substitution or Suzuki coupling, as seen in for (E)-4-chloro-2-(4-nitrophenyl)-3-vinyl-2H-chromene .
  • Bromo Analogues : Prepared via electrophilic bromination, as in , requiring precise temperature control to avoid over-bromination .

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